molecular formula C12H15NO2 B13180062 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13180062
M. Wt: 205.25 g/mol
InChI Key: RDFMLOMWANHONQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-methoxy-3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but lacks the azetidine moiety.

    3-Methylazetidine: Contains the azetidine ring but lacks the benzaldehyde group.

    4-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid: An oxidized form of the compound.

Uniqueness

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and azetidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3

InChI Key

RDFMLOMWANHONQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)C=O)OC

Origin of Product

United States

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